
2,5-Difluorothioanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluorothioanisole is an organic compound with the molecular formula C7H6F2S. It is a derivative of thioanisole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluorothioanisole typically involves the fluorination of thioanisole derivatives. One common method is the reaction of 2,5-difluorobromobenzene with sodium thiomethoxide under suitable conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluorothioanisole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted thioanisole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluorothioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorine chemistry.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced biological activity or stability.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability or resistance to degradation
Mecanismo De Acción
The mechanism of action of 2,5-Difluorothioanisole depends on its specific applicationFor example, in medicinal chemistry, fluorine atoms can enhance the binding affinity of a compound to its target protein by forming strong hydrogen bonds or altering the compound’s lipophilicity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorothioanisole
- 4-Fluorothioanisole
- 2,5-Difluoroanisole
Comparison
2,5-Difluorothioanisole is unique due to the specific positioning of the fluorine atoms on the benzene ring. This substitution pattern can lead to different chemical and physical properties compared to other fluorinated thioanisoles. For instance, the presence of two fluorine atoms can enhance the compound’s stability and reactivity compared to mono-fluorinated analogs .
Propiedades
Fórmula molecular |
C7H6F2S |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
1,4-difluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C7H6F2S/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Clave InChI |
YTCRYPBRWJUWCR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


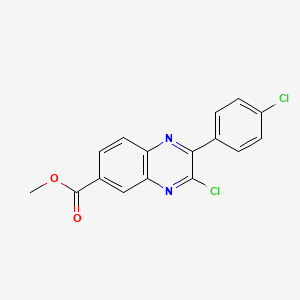
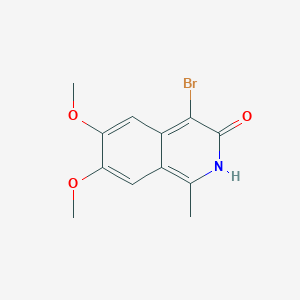
![tert-butyl N-[4-(ethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13866607.png)
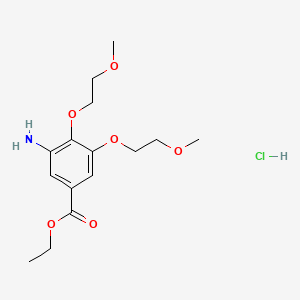
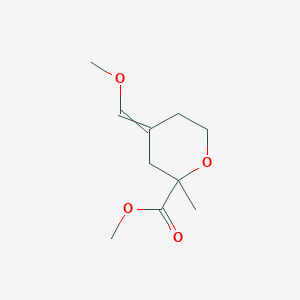


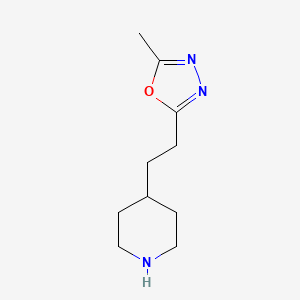
![5-Ethyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13866630.png)
![(2R,3R,4R,5S)-1-[2-(Acetyloxy)ethyl]-2-[(acetyloxy)methyl]-3,4,5-piperidinetriol 3,4,5-Triacetate](/img/structure/B13866632.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13866633.png)
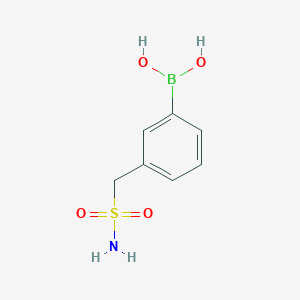

![5-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13866652.png)
